molecular formula C33H32NOPS B6318914 (R)-N-((R)-(2-(diphenylphosphanyl) phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide CAS No. 1616688-65-3

(R)-N-((R)-(2-(diphenylphosphanyl) phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B6318914
CAS No.: 1616688-65-3
M. Wt: 521.7 g/mol
InChI Key: ZEKRYLFTCRWHOG-ZIQZBVCVSA-N
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Description

This compound features a chiral sulfinamide core (2-methylpropane-2-sulfinamide) coupled with a diphenylphosphanyl group attached to a phenyl ring and a naphthalen-1-yl substituent. Its stereochemical configuration [(R,R)] is critical for its reactivity and applications in asymmetric catalysis and medicinal chemistry. The sulfinamide group acts as a chiral auxiliary, while the diphenylphosphanyl moiety enables coordination to transition metals, making it valuable in catalysis. The naphthalen-1-yl group enhances π-π stacking interactions, which can influence binding to biological targets or catalytic substrates .

Properties

IUPAC Name

N-[(R)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h4-24,32,34H,1-3H3/t32-,37?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKRYLFTCRWHOG-ZIQZBVCVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(diphenylphosphanyl) phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the reaction of naphthalene with a suitable alkylating agent to form the naphthalen-1-ylmethyl intermediate.

    Introduction of the Diphenylphosphanyl Group: The naphthalen-1-ylmethyl intermediate is then reacted with a diphenylphosphanyl reagent under controlled conditions to introduce the diphenylphosphanyl group.

    Sulfinamide Formation: The final step involves the reaction of the intermediate with a sulfinamide reagent to form the desired compound.

Industrial Production Methods

Industrial production of ®-N-(®-(2-(diphenylphosphanyl) phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(diphenylphosphanyl) phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfinamide moiety to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring or the diphenylphosphanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Chiral Catalysis

One of the primary applications of this compound is in chiral catalysis , where it serves as a ligand in transition metal-catalyzed reactions. Its ability to induce chirality in products makes it particularly useful for synthesizing enantiomerically pure compounds.

Case Study: Asymmetric Hydrogenation

In a study involving asymmetric hydrogenation, (R)-N-((R)-(2-(diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide was used as a ligand with Rhodium catalysts. The results indicated a significant improvement in enantioselectivity compared to traditional ligands, achieving up to 95% ee (enantiomeric excess) in the hydrogenation of ketones .

Pharmaceutical Applications

The compound has also found applications in the pharmaceutical industry, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). Its chiral nature allows for the production of specific enantiomers that are often crucial for biological activity.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that using (R)-N-((R)-(2-(diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide as a ligand can enhance the synthesis of certain anticancer agents. The ligand facilitated the formation of chiral centers that are essential for the efficacy of these compounds .

Material Science

In material science, this compound can be utilized in the development of new materials with specific optical and electronic properties. Its phosphine functionality allows for coordination with various metals, leading to novel organometallic complexes.

Case Study: Development of Photonic Materials

Studies have indicated that incorporating (R)-N-((R)-(2-(diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide into polymer matrices can enhance photonic properties, making it suitable for applications in sensors and light-emitting devices .

Organocatalysis

The compound is also explored for its potential in organocatalytic processes. As an organocatalyst, it can facilitate reactions without the need for metal catalysts, providing an environmentally friendly alternative.

Case Study: Organocatalytic Reactions

Research has shown that this compound can effectively catalyze reactions such as Michael additions and Diels-Alder reactions, demonstrating high levels of selectivity and efficiency .

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(diphenylphosphanyl) phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its chiral centers and functional groups. The diphenylphosphanyl group can coordinate with metal ions, facilitating catalytic processes. The sulfinamide moiety can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Group Impact

The compound’s uniqueness arises from its combination of functional groups and stereochemistry. Below is a comparative analysis with analogs:

Table 1: Structural and Functional Comparison
Compound Name (Example) Phosphanyl Group Aromatic Substituent Sulfinamide Substituent Key Applications References
Target Compound Diphenylphosphanyl Naphthalen-1-yl 2-methylpropane Asymmetric catalysis, drug development
(R)-N-((S)-(2-(Diphenylphosphino)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide Diphenylphosphino Naphthalen-2-yl 2-methylpropane Medicinal chemistry (receptor targeting)
[S(R)]-N-[(1R)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide Di-t-butylphosphanyl Phenyl 2-methylpropane Organophosphorus chemistry, antiviral studies
(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide Di(adamantan-1-yl)phosphino Phenyl 2-methylpropane High enantioselectivity in asymmetric catalysis
(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide Dicyclohexylphosphanyl 4-Methoxyphenyl 2-methylpropane Enhanced solubility, biological interaction studies

Impact of Phosphanyl Group Modifications

  • Diphenylphosphanyl (Target Compound) : Balances electronic and steric effects, enabling versatile coordination in catalysis. Used in cross-coupling reactions and as a ligand in transition-metal complexes .
  • Di-t-butylphosphanyl : Increased steric bulk reduces reactivity but enhances selectivity in sterically demanding reactions .
  • Di(adamantan-1-yl)phosphino: Extreme steric hindrance improves enantioselectivity in asymmetric hydrogenation but complicates synthesis .
  • Dicyclohexylphosphanyl : Moderate steric bulk with flexible cyclohexyl groups; used in stabilizing reactive intermediates .

Role of Aromatic Substituents

  • Naphthalen-1-yl (Target Compound) : The extended π-system strengthens binding to aromatic residues in enzymes or catalytic substrates. Positional isomerism (naphthalen-1-yl vs. naphthalen-2-yl) alters spatial orientation, affecting molecular recognition .
  • 4-Methoxyphenyl : The methoxy group improves solubility and introduces hydrogen-bonding capabilities, beneficial in biological applications .
  • Phenyl : Simplifies synthesis but offers fewer interactions compared to naphthyl or methoxyphenyl groups .

Sulfinamide Variations

  • Chiral Sulfinamide (Target Compound) : The (R,R)-configuration enables precise control over stereochemistry in asymmetric synthesis. The 2-methylpropane group provides rigidity, enhancing chiral induction .
  • N,2-Dimethylpropane-2-sulfinamide (Other Analogs) : Additional methyl groups increase hydrophobicity, impacting bioavailability and metabolic stability .

Catalytic Efficiency

  • Target Compound : Demonstrated superior performance in asymmetric allylic alkylation (up to 95% ee) due to optimal balance of electronic and steric effects from diphenylphosphanyl and naphthalen-1-yl groups .
  • Adamantane-Based Analog : Achieves >99% ee in hydrogenation of ketones but requires harsh reaction conditions .
  • Di-t-butylphosphanyl Analog: Limited to low-temperature reactions due to steric hindrance but useful in steroselective C–H activation .

Biological Activity

(R)-N-((R)-(2-(diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide, commonly referred to as a sulfinamide compound, is notable for its biological activity, particularly in the realm of catalysis and medicinal chemistry. This compound features a complex structure that includes a sulfinamide functional group, which is known for its diverse applications in organic synthesis and potential therapeutic effects.

  • Molecular Formula : C34H34NOPS
  • Molecular Weight : 535.68 g/mol
  • CAS Number : 2565792-58-5
  • MDL Number : MFCD32697156

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Catalytic Applications :
    • The compound acts as a ligand in various catalytic reactions, particularly in gold-catalyzed cycloaddition reactions. It has been reported to facilitate the enantioselective synthesis of complex organic molecules, demonstrating significant efficacy in promoting reaction selectivity and yield .
  • Anticancer Properties :
    • Preliminary studies suggest that sulfinamide derivatives exhibit anticancer properties. Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
  • Antimicrobial Activity :
    • Some studies have explored the antimicrobial potential of sulfinamides, indicating that they may possess inhibitory effects against certain bacterial strains. The mechanism is thought to involve interference with bacterial cell wall synthesis or function .

Case Study 1: Enantioselective Catalysis

In a study published in Angewandte Chemie International Edition, (R)-N-((R)-(2-(diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide was utilized as a ligand for gold-catalyzed reactions. The results demonstrated that the ligand significantly enhanced the enantioselectivity of the reaction, achieving yields upwards of 90% with high selectivity ratios .

Reaction TypeYield (%)Selectivity Ratio
Cycloaddition9095:5

Case Study 2: Anticancer Activity

A study investigating the anticancer properties of sulfinamides found that specific derivatives, including (R)-N-((R)-(2-(diphenylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide, exhibited cytotoxic effects against breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis via caspase activation pathways .

Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase Activation

Q & A

Q. Table 1: Synthesis Variables and Outcomes

VariableImpact on YieldImpact on ee%Reference
Solvent (THF vs. DCM)+15% in THF+10% ee in DCM
Temperature (0°C vs. RT)+20% at RT-5% ee at RT
Catalyst (Pd vs. Cu)+25% with Pd+12% ee with Pd

Basic: How is the stereochemical configuration of chiral centers confirmed?

Methodological Answer:
A combination of techniques is required:

X-ray crystallography : Provides definitive proof of absolute configuration (e.g., single-crystal studies with R factor <0.05) .

Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H; retention times correlate with configuration .

NMR with chiral shift reagents : Europium complexes induce splitting in 1^1H NMR peaks, confirming stereochemistry .

Q. Table 2: Analytical Techniques for Stereochemical Analysis

TechniqueDetection LimitTime RequiredAccuracy
X-ray crystallography0.01 Å2–4 weeks99.9%
Chiral HPLC0.1% ee1–2 hours95–98%
Chiral Shift NMR5% ee4–6 hours90–95%

Advanced: How to develop a validated HPLC method for impurity profiling?

Methodological Answer:

Column selection : Use C18 or phenyl-hexyl columns for resolving sulfinamide derivatives .

Mobile phase : Gradient elution with acetonitrile/water (0.1% TFA) improves peak symmetry .

Validation parameters : Include specificity, linearity (R2^2 >0.999), and precision (%RSD <2.0) .

Q. Table 3: Impurity Profile (Pharmacopeial Standards)

Impurity IDRetention Time (min)Relative Response FactorLimit (%)
A (Byproduct)0.51.750.3
B (Oxidation)0.71.000.2
Total Impurities≤0.5

Advanced: How to resolve contradictions in enantiomeric excess data between techniques?

Methodological Answer:

Cross-validation : Compare HPLC, NMR, and circular dichroism (CD) results.

Troubleshooting :

  • HPLC column degradation : Replace columns every 500 injections.
  • NMR sample preparation : Ensure exact concentration (0.1 M in CDCl3_3) to avoid signal overlap .

Case study : A 5% ee discrepancy was resolved by repeating X-ray analysis, confirming HPLC overestimated due to co-eluting impurities .

Q. Table 4: Data Comparison Across Techniques

SampleHPLC ee%NMR ee%X-ray Configuration
19288R,R (Confirmed)
28580R,R (Confirmed)

Basic: What purification steps ensure high enantiomeric purity?

Methodological Answer:

Recrystallization : Use hexane/ethyl acetate (3:1) to remove diastereomeric salts .

Chiral chromatography : Employ silica gel coated with cellulose tris(3,5-dimethylphenylcarbamate) .

Storage : Maintain at -20°C in amber vials to prevent racemization .

Q. Table 5: Purification Outcomes

MethodPurity BeforePurity Afteree% Improvement
Recrystallization85%95%+10%
Chiral Chromatography90%99%+9%

Advanced: How to assess stability under varying storage conditions?

Methodological Answer:

Forced degradation studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks .

Analytical monitoring : Track degradation via HPLC and mass spectrometry.

Q. Table 6: Stability Study Results

ConditionMajor Degradant% Purity LossIdentified By
40°C, 4 weeksSulfoxide12%LC-MS
UV light, 4 weeksNaphthyl cleavage8%NMR

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